molecular formula C11H17NO3 B2597900 Tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate CAS No. 1279816-43-1

Tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B2597900
CAS No.: 1279816-43-1
M. Wt: 211.261
InChI Key: PJADABYYIMBUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate (CAS 1279816-43-1, molecular formula: C₁₂H₁₇NO₃) is a bicyclic β-lactam derivative characterized by a fused bicyclo[3.2.0]heptane core. The structure includes a tert-butyl ester group at position 2 and a ketone moiety at position 6 (Figure 1) . This compound is of interest in medicinal chemistry due to its structural similarity to β-lactam antibiotics, though it lacks the thiazolidine or additional functional groups found in clinically used penicillins .

Properties

IUPAC Name

tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-4-7-8(12)6-9(7)13/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJADABYYIMBUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279816-43-1
Record name tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by esterification with tert-butyl chloroformate . The reaction conditions often require the use of a base, such as triethylamine, and an inert solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the tert-butyl ester group.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

Tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate serves as a versatile intermediate in organic synthesis, particularly for the preparation of complex nitrogen-containing compounds.

  • Bifunctional Building Block :
    • It has been utilized as a bifunctional building block for synthesizing various derivatives that can access chemical spaces complementary to traditional piperidine systems . This property allows chemists to explore new pharmacophores in drug discovery.
  • Synthesis of Novel Compounds :
    • The compound facilitates the synthesis of novel azetidine and cyclobutane derivatives through selective derivation processes . For example, efficient synthetic routes have been developed that allow for the modification of the azabicyclic structure to create diverse derivatives with potential biological activity.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its structural features that can lead to biologically active compounds.

  • Antimicrobial Activity :
    • Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .
  • Neurological Applications :
    • Given its bicyclic structure, there is potential for the compound to interact with neurotransmitter systems, which could be beneficial in developing treatments for neurological disorders .

Case Study 1: Synthesis and Characterization

A study published in Organic Letters detailed two efficient synthetic routes leading to this compound from commercially available starting materials. The researchers emphasized scalability and yield optimization, achieving high purity levels suitable for further applications in medicinal chemistry .

Case Study 2: Derivative Exploration

Research conducted by a team at a pharmaceutical company explored the derivatization of this compound to create a library of compounds aimed at targeting specific biological pathways involved in inflammation and pain management. Initial screening showed promising results in vitro, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bicyclic structure and functional groups allow it to bind to active sites or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[2.2.1]heptane Analogs

a. Tert-butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1628319-89-0)
  • Molecular Formula: C₁₁H₁₇NO₃.
  • Key Differences : The bicyclo[2.2.1] system replaces the [3.2.0] framework, reducing ring strain and altering spatial conformation. The ketone remains at position 6, but the smaller bicyclo system may enhance rigidity .
  • Applications : Used as a precursor in spirocyclic compound synthesis .
b. Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 198835-06-2)
  • Molecular Formula: C₁₁H₁₇NO₃.
  • This positional change impacts reactivity in nucleophilic acyl substitution reactions .
c. Tert-butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 167081-32-5)
  • Molecular Formula: C₁₁H₁₇NO₃.

Spirocyclic and Functionalized Derivatives

a. Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • Structure : Features a spiro[3.3] system instead of a bicyclo framework.
  • Key Differences : The spiro junction increases conformational flexibility, enabling diverse reactivity in cross-coupling reactions .
b. Tert-butyl 7-(2-chloroethyl)-4-(4-chlorophenyl)-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
  • Structure : Substituted with a 4-chlorophenyl and 2-chloroethyl group.
  • Key Differences : Enhanced lipophilicity (logP ~3.5) and steric bulk improve membrane permeability, making it suitable for targeted drug delivery .

Functional Group Variants

a. Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Key Differences : A hydroxyl group replaces the ketone at position 6, increasing polarity (aqueous solubility: ~15 mg/mL) and hydrogen-bonding capacity .
b. Clavulanate Potassium (CAS 61177-45-5)
  • Structure : Contains a 4-oxa-1-azabicyclo[3.2.0]heptane core with an ethylidene side chain.
  • Key Differences : The oxa-nitrogen system enhances β-lactamase inhibition, a property absent in the target compound .

Comparative Data Table

Compound Name CAS Number Molecular Formula Bicyclo System Ketone Position Key Applications
Tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate 1279816-43-1 C₁₂H₁₇NO₃ [3.2.0] 6 β-lactam intermediate
Tert-butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 1628319-89-0 C₁₁H₁₇NO₃ [2.2.1] 6 Rigid scaffold for spirocyclic synthesis
Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 198835-06-2 C₁₁H₁₇NO₃ [2.2.1] 5 Nucleophilic substitution studies
Tert-butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 167081-32-5 C₁₁H₁₇NO₃ [2.2.1] 3 Sterically protected ester
Tert-butyl 7-(4-chlorophenyl)-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate 384.10773 (HRMS) C₁₉H₂₃Cl₂NO₃ [3.2.0] 6 Lipophilic drug candidate

Biological Activity

Tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate (CAS No. 1279816-43-1) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article reviews the biological activity of this compound, highlighting its interactions with biological targets, synthesis methods, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C13H21NO3, with a molecular weight of 239.31 g/mol. Its structure includes a tert-butyl group and a 6-oxo functional group, which contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The bicyclic structure allows for effective binding to active sites, potentially inhibiting enzyme activity or modulating receptor functions. This suggests that the compound may possess pharmacological properties suitable for therapeutic applications.

Pharmacological Potential

Recent studies indicate that this compound can serve as a precursor for synthesizing diverse heterocyclic compounds, which are essential in drug development. Its ability to form derivatives expands its potential applications in various therapeutic areas, including anti-inflammatory and antimicrobial therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructural FeaturesUnique Aspects
rac-tert-butyl(1R,5S)-7,7-dimethyl-6-amino-2-azabicyclo[3.2.0]heptaneContains an amino group instead of an oxo groupDifferent reactivity due to amino presence
rac-tert-butyl(1R,5S)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptaneHydroxyl group substitutionVariation in biological activity due to hydroxyl presence
tert-butyl(1S,5R,6R)-6-amino-2-azabicyclo[3.2.0]heptaneSimilar structure but different stereochemistryInfluences interactions with biological targets

This table illustrates how variations in functional groups and stereochemistry affect the compound's biological activity and potential applications in drug development.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of derivatives of this compound:

  • Synthesis Methodologies : Efficient synthetic routes have been developed for producing this compound and its derivatives, emphasizing scalability and purity enhancement through continuous flow reactors .
  • Biological Evaluations : Research has demonstrated that derivatives exhibit varying degrees of enzyme inhibition and receptor modulation, indicating their potential as lead compounds in pharmacological research .
  • Therapeutic Applications : Investigations into the compound's effect on specific biological pathways suggest its use in developing new therapeutic agents targeting diseases such as cancer and bacterial infections .

Q & A

Q. Key Reaction Parameters

Reaction StepReagents/ConditionsYieldObservationsReference
CyclizationPd(OAc)2_2, diazonium salts, 80°C65–67%Forms bicyclic core with aryl groups
OxidationBenzeneseleninic anhydride, CH2_2Cl2_2N/AConverts thioxo to oxo groups

Optimization tips: Use anhydrous solvents, monitor reaction progress via TLC, and purify via column chromatography (SiO2_2, hexane/EtOAc) .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:
Critical techniques include:

  • 1H/13C-NMR : Assigns protons and carbons, e.g., tert-butyl (δ 1.47 ppm, singlet) and carbonyl (δ 170.0 ppm) .
  • IR Spectroscopy : Confirms carbonyl stretches (1780–1695 cm1^{-1}) .
  • HRMS : Validates molecular weight (e.g., m/z 384.10773 for C19_{19}H23_{23}Cl2_2NO3_3) .

Q. Example NMR Data

Signal (δ, ppm)AssignmentReference
1.47 (s, 9H)tert-butyl group
4.86–4.93 (t, J=7.3 Hz)Bridgehead proton

Advanced: How can researchers address discrepancies in NMR data when synthesizing derivatives?

Answer:
Discrepancies often arise from:

  • Rotameric mixtures : Observed in tert-butyl derivatives due to restricted rotation . Solutions: Use variable-temperature NMR or deuterated solvents.
  • Stereochemical ambiguity : Assign configurations via NOESY or computational modeling (e.g., DFT) .

Case Study : reports split signals for CH2_2 groups (δ 3.67–4.05 ppm) due to rotamers. Resolution: Analyze at higher field strengths (≥400 MHz) .

Advanced: What strategies optimize enantiomeric purity during synthesis?

Answer:

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (2R,5R)-configured precursors) .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in cyclization steps .
  • Chromatography : Separate diastereomers via chiral HPLC (e.g., Chiralpak® columns) .

Validation : X-ray crystallography (as in ) confirms absolute configuration .

Advanced: How does the bicyclic ring system influence reactivity in further functionalization?

Answer:

  • Ring strain : The [3.2.0] system’s angle strain enhances susceptibility to nucleophilic attack at the lactam carbonyl .
  • Steric effects : The tert-butyl group hinders axial substitutions, favoring equatorial functionalization .

Example : introduces arylseleninylmethyl groups at C-3 via selective alkylation, leveraging steric guidance .

Basic: What are the key considerations for scaling up synthesis in a lab?

Answer:

  • Exothermic control : Use ice baths for steps involving diazonium salts .
  • Purification : Replace column chromatography with recrystallization (e.g., EtOAc/hexane) for larger batches .
  • Yield monitoring : Track intermediates via LC-MS to identify bottlenecks .

Advanced: What computational methods predict the stability of this bicyclic structure?

Answer:

  • Density Functional Theory (DFT) : Models bond angles, strain energy, and transition states .
  • Molecular Dynamics (MD) : Simulates solvation effects and thermal stability .

Application : used crystallographic data to validate DFT-predicted conformations .

Basic: How is purity determined, and what impurities are common?

Answer:

  • HPLC : Quantifies clavulanic acid analogs (75.5–92.0% purity thresholds) .
  • Common impurities :
    • Unreacted starting materials (e.g., azetidinone intermediates) .
    • Oxidation byproducts (e.g., sulfoxides) .

Mitigation : Use scavengers (e.g., activated charcoal) during workup .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.